HBDDE

PKC Isoform Selectivity In Vitro Kinase Assay cPKC Inhibition

HBDDE is the only commercially available PKC inhibitor that selectively targets PKCα (IC50 43 μM) and PKCγ (IC50 50 μM) while leaving PKCδ, βI, and βII fully active. Unlike pan-PKC inhibitors (e.g., GF 109203X) or Gö6976, it uniquely induces neuronal apoptosis independently of PKC α/γ inhibition—making it indispensable for parsing isoform-specific signaling and studying alternative cell death mechanisms. For research use only; not for human use.

Molecular Formula C16H18O8
Molecular Weight 338.31 g/mol
CAS No. 154675-18-0
Cat. No. B1217884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBDDE
CAS154675-18-0
Synonyms2,2',3,3',4,4'-hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether
HHBPDDE
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C(=C1C2=C(C(=C(C=C2COC)O)O)O)O)O)O
InChIInChI=1S/C16H18O8/c1-23-5-7-3-9(17)13(19)15(21)11(7)12-8(6-24-2)4-10(18)14(20)16(12)22/h3-4,17-22H,5-6H2,1-2H3
InChIKeyNEBCAMAQXZIVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBDDE (CAS 154675-18-0) Procurement Guide: Isoform-Selective PKC Inhibitor and Apoptosis Inducer


HBDDE (2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether) is a synthetic polyhydroxylated biphenyl derivative of ellagic acid that functions as an isoform-selective inhibitor of protein kinase C (PKC) α and γ with in vitro IC50 values of 43 μM and 50 μM, respectively [1]. Unlike pan-PKC inhibitors, HBDDE exhibits minimal activity against PKC δ, βI, and βII isozymes in cell-free assays, making it a valuable tool for dissecting isoform-specific signaling . The compound is cell-permeable and has been shown to induce apoptosis in neuronal cells through a mechanism that is, counterintuitively, independent of its canonical PKC α/γ inhibition, occurring at concentrations (~10 μM) well below its reported in vitro PKC IC50 values [2].

Why HBDDE Cannot Be Replaced by Pan-PKC Inhibitors or Other Isoform-Selective PKC Modulators


Generic substitution of HBDDE with broad-spectrum PKC inhibitors (e.g., GF 109203X/Bisindolylmaleimide I) or even other cPKC-selective inhibitors (e.g., Gö6976) carries a high risk of confounding experimental outcomes. Pan-PKC inhibitors abolish activity across multiple isoforms (α, βI, βII, γ, δ, ε), obscuring isoform-specific contributions to cellular processes . While Gö6976 also targets classical PKCs, it exhibits a distinct selectivity profile (IC50 ~2-6 nM for PKCα/β vs. ~20 nM for PKCγ) and, critically, fails to recapitulate the pro-apoptotic effects of HBDDE that occur independently of PKC α/γ inhibition [1][2]. Furthermore, the cellular potency of HBDDE in functional assays often deviates sharply from its in vitro IC50, a phenomenon not observed with structurally distinct inhibitors, underscoring that its biological signature is not a simple function of PKC catalytic inhibition [2].

Quantitative Differentiation of HBDDE: Evidence-Based Comparison Against Key PKC Inhibitors


Isoform Selectivity Profile: HBDDE vs. Pan-PKC Inhibitor GF 109203X (Bisindolylmaleimide I)

In in vitro kinase assays using purified enzymes, HBDDE demonstrates selective inhibition of PKCα and PKCγ with IC50 values of 43 μM and 50 μM, respectively, while exhibiting negligible activity against PKCδ, PKCβI, and PKCβII . This contrasts sharply with the pan-PKC inhibitor GF 109203X, which potently inhibits all classical and novel isoforms tested (PKCα/β/γ IC50 = 10-20 nM; PKCδ/ε IC50 = 100-200 nM), effectively ablating all PKC activity rather than parsing isoform-specific functions . The >2000-fold difference in potency between the compounds for classical isoforms underscores their distinct experimental utilities.

PKC Isoform Selectivity In Vitro Kinase Assay cPKC Inhibition

Cell-Based Functional Selectivity: HBDDE vs. LY333513 in Macrophage Cholesterol Accumulation

In a model of PMA-stimulated human monocyte-derived macrophages incubated with LDL, a small molecule inhibitor of PKCα, HBDDE, showed minimal inhibition of cholesterol accumulation [1]. In stark contrast, a small molecule inhibitor of PKCβ, LY333513, could completely account for the inhibition of cholesterol accumulation attributed to the classical group PKC isoenzymes in the same experimental system [1]. This functional dichotomy demonstrates that despite both compounds targeting classical PKCs, only PKCβ activity is rate-limiting for this specific pathophysiological process, highlighting the value of isoform-selective tools like HBDDE in negative selection experiments.

Atherosclerosis Macrophage Biology Foam Cell Formation

Divergent Cellular vs. In Vitro Potency: HBDDE's Apoptosis Induction is PKC-Independent

A critical and often misunderstood aspect of HBDDE is the stark disconnect between its in vitro PKC IC50 and its cellular potency. In rodent cerebellar granule neurons, the concentration of HBDDE required for half-maximal cell death (LC50) was less than 10 μM, which is approximately 5-fold less than its reported in vitro IC50 values for PKCα (43 μM) and PKCγ (50 μM) [1]. Furthermore, HBDDE induced apoptosis (marked by caspase-3 activation) even after pharmacological down-regulation of PKCα and PKCγ by prolonged phorbol ester treatment, and this effect was not mimicked by the broad-spectrum PKC inhibitor GF 109203X [1]. This evidence directly challenges the assumption that HBDDE's cellular effects are mediated solely through PKC α/γ inhibition.

Neuronal Apoptosis Caspase Activation Neurodegeneration

Modulation of ERK Signaling in Cardiomyocytes: HBDDE and Gö6976 Exhibit Divergent Functional Consequences

In isolated adult rat ventricular cardiomyocytes, both HBDDE and the cPKC inhibitor Gö6976 were used to probe the role of Ca2+-dependent PKC isoforms in phenylephrine-induced signaling [1]. Neither HBDDE nor Gö6976, when used alone to inhibit classical PKCs, blocked the hypertrophic response (measured by protein synthesis) [1]. However, both compounds converted a normally transient ERK activation by phenylephrine into a sustained ERK response [1]. Critically, under these conditions, phenylephrine then increased protein synthesis in an ERK-dependent manner [1]. While both compounds produced a similar phenotypic shift in the signaling network, their distinct selectivity profiles (HBDDE for α/γ; Gö6976 for α/β) and the known off-target apoptotic effects of HBDDE necessitate careful interpretation when comparing results from studies using these two tools.

Cardiac Hypertrophy ERK Signaling Phenylephrine Response

Solubility and Formulation: HBDDE Offers Versatile Solvent Options for In Vitro Studies

HBDDE exhibits favorable and versatile solubility for in vitro applications, dissolving in DMSO to at least 25 mg/mL (approximately 74 mM), ethanol to 15 mg/mL (with warming), and even warm water to 10 mg/mL . This contrasts with many lipid-targeting kinase inhibitors or highly hydrophobic analogs that are restricted to DMSO only, which can complicate dose-response studies due to solvent toxicity or limited solubility. The ability to prepare aqueous stock solutions, albeit with warming, provides greater flexibility in experimental design, particularly for long-term treatments or assays sensitive to organic solvents.

Compound Solubility Formulation Cell Culture Reagent

Defined Research Applications for HBDDE Based on Validated Differential Evidence


Isoform-Specific Dissection of PKCα/γ Signaling in Cell-Free Systems

HBDDE is optimally deployed as a biochemical tool in in vitro kinase assays to selectively inhibit PKCα (IC50 43 μM) and PKCγ (IC50 50 μM) while leaving PKCδ, PKCβI, and PKCβII activity intact . This application leverages the compound's well-characterized isoform selectivity profile, making it suitable for validating PKCα- or PKCγ-specific substrates or for reconstituting signaling modules where other classical and novel PKC activities must be preserved. Users should note that the high micromolar IC50 values necessitate the use of relatively high compound concentrations, which must be balanced against solvent compatibility.

Investigating PKC-Independent Neuronal Apoptosis Pathways

Due to its robust and PKC-independent induction of apoptosis in cerebellar granule neurons (LC50 < 10 μM), HBDDE serves as a potent tool for studying alternative cell death mechanisms [1]. Its ability to activate caspase-3 and trigger apoptosis even after PKCα/γ downregulation makes it a valuable positive control in neurodegeneration research. This scenario is particularly relevant for studies aimed at identifying novel survival pathways or screening for compounds that can rescue neurons from a defined apoptotic insult that is not mediated by PKC inhibition.

Negative Control Probe for PKCα-Dependent Functions in Macrophage Lipid Metabolism

In experimental models of atherosclerosis and foam cell formation, HBDDE is uniquely valuable as a negative control to demonstrate the specific involvement of PKCβ, rather than PKCα, in mediating cholesterol accumulation [2]. By showing that HBDDE (a PKCα inhibitor) fails to block accumulation while LY333513 (a PKCβ inhibitor) completely abrogates it, researchers can definitively parse the contributions of individual classical PKC isoforms to this pathophysiological process. This application is essential for target validation studies in cardiovascular drug discovery.

Probing ERK Signaling Dynamics and Cross-Talk in Cardiac Myocytes

HBDDE can be employed in primary cardiomyocyte cultures to investigate the interplay between classical PKC isoforms and the ERK signaling cascade. The compound's ability to convert a transient ERK response to phenylephrine into a sustained one, thereby unmasking ERK-dependent protein synthesis, provides a unique experimental paradigm for studying signal duration encoding and pathway cross-talk [3]. This application is best suited for studies focused on the specific contributions of PKCα and PKCγ to the regulation of MAPK signaling dynamics, with the understanding that Gö6976 offers an alternative profile targeting PKCα and PKCβ.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HBDDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.